

# A Technical Guide to the Solubility of Nifedipine in Organic Solvents

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## Compound of Interest

Compound Name: Nifedipine-hydrochloride

Cat. No.: B1604785

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## Introduction

This technical guide provides a comprehensive overview of the solubility of Nifedipine in various organic solvents. Nifedipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension and angina pectoris.[1][2] Classified under the Biopharmaceutical Classification System (BCS) as a Class II drug, Nifedipine exhibits high permeability but low aqueous solubility, making the understanding of its solubility in organic solvents critical for formulation development, purification, and analytical method design.[3][4][5]

It is important to note that Nifedipine is a neutral molecule and is typically not formulated as a hydrochloride salt due to its chemical structure. This guide, therefore, focuses on the solubility of the Nifedipine base (CAS Registry No.: 21829-25-4).[6]

## Quantitative Solubility Data

The solubility of Nifedipine has been determined in a range of organic solvents. The following tables summarize the available quantitative data from various sources.

Table 1: Solubility of Nifedipine in Common Organic Solvents

Organic Solvent	Temperature (°C)	Solubility	Reference
Acetone	20	250 g/L	[7][8]
Methylene Chloride	20	160 g/L	[7][8]
Chloroform	20	140 g/L	[7][8]
Dimethyl Sulfoxide (DMSO)	Not Specified	~30 mg/mL	[6]
Dimethyl Sulfoxide (DMSO)	Not Specified	50 mg/mL	[7][8]
Dimethyl Formamide (DMF)	Not Specified	~30 mg/mL	[6]
Ethyl Acetate	20	50 g/L	[7][8]
Methanol	20	26 g/L	[7][8][9]
Ethanol	Not Specified	~3 mg/mL	[6]
Ethanol (absolute)	20	17 g/L	[7][8]
Ethanol (95%)	Not Specified	Sparingly Soluble	[10]

Table 2: Mole Fraction Solubility of Nifedipine in Ethanol/Water Mixtures at Various Temperatures[3]

Mass Fraction of Ethanol	293.2 K (20.05 °C)	298.2 K (25.05 °C)	303.2 K (30.05 °C)	308.2 K (35.05 °C)	313.2 K (40.05 °C)
0.00	0.000002	0.000003	0.000003	0.000004	0.000005
0.10	0.000005	0.000006	0.000007	0.000008	0.000010
0.20	0.000015	0.000018	0.000022	0.000026	0.000032
0.30	0.000047	0.000058	0.000070	0.000086	0.000105
0.40	0.000139	0.000168	0.000204	0.000247	0.000299
0.50	0.000361	0.000433	0.000520	0.000624	0.000748
0.60	0.000806	0.000957	0.001138	0.001353	0.001606
0.70	0.001594	0.001874	0.002202	0.002586	0.003036
0.80	0.002766	0.003218	0.003740	0.004343	0.005041
0.90	0.003923	0.004526	0.005213	0.005999	0.006898
1.00	0.003816	0.004396	0.005058	0.005814	0.006677

Note: Data extracted from a graphical representation in the cited literature and may be approximate.

## Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental procedure in pharmaceutical sciences. The most common method for determining equilibrium solubility is the shake-flask method. Kinetic solubility testing is also widely used in early drug discovery.<sup>[11]</sup>

### Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic, or equilibrium, solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent under specified conditions.

#### Methodology:

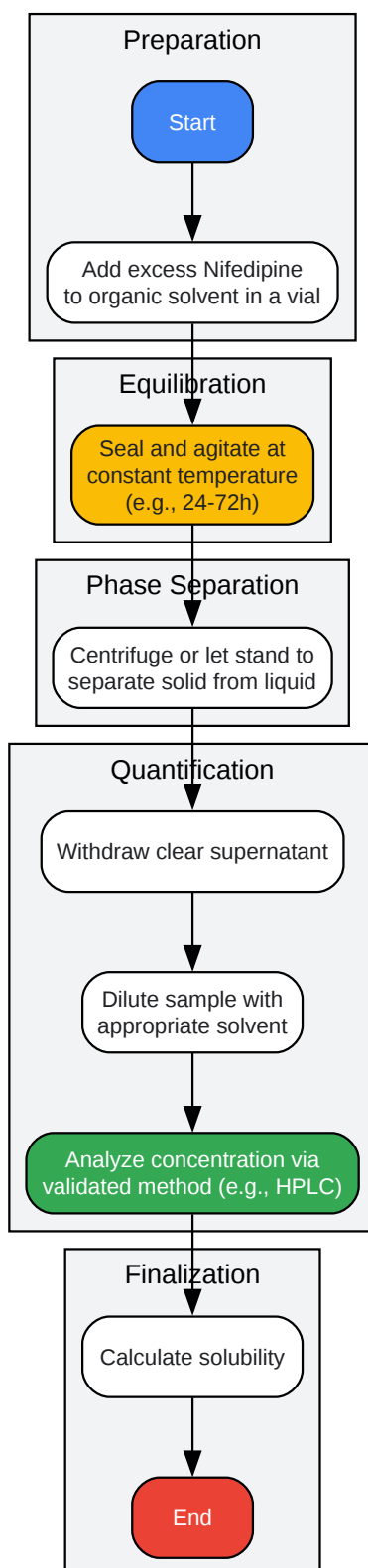
- **Preparation:** An excess amount of solid Nifedipine is added to a vial containing the organic solvent of interest. The use of an excess amount of the solid is crucial to ensure that a saturated solution is achieved.
- **Equilibration:** The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The system is protected from light, as Nifedipine is photosensitive.[7][8]
- **Phase Separation:** After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Sampling and Dilution:** A clear aliquot of the supernatant (the saturated solution) is carefully removed. The sample is then diluted with a suitable solvent to a concentration within the analytical instrument's linear range.
- **Quantification:** The concentration of Nifedipine in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectrophotometry.[12][13]
- **Calculation:** The solubility is then calculated by taking the dilution factor into account, and is typically expressed in units such as mg/mL or g/L.

## Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound when it starts to precipitate from a solution that was initially prepared by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[11] This method is often used in high-throughput screening during early drug discovery.

## Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the equilibrium solubility determination of Nifedipine.



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